molecular formula C13H11BrFNO B13270835 2-(Benzyloxy)-3-bromo-4-fluoroaniline

2-(Benzyloxy)-3-bromo-4-fluoroaniline

Cat. No.: B13270835
M. Wt: 296.13 g/mol
InChI Key: AOPHBESUQRZPFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzyloxy)-3-bromo-4-fluoroaniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aromatic groups. This compound is characterized by the presence of a benzyloxy group, a bromine atom, and a fluorine atom attached to the benzene ring, along with an amino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-3-bromo-4-fluoroaniline typically involves multiple stepsThe reaction conditions often involve the use of brominating agents such as bromine or N-bromosuccinimide, and the reactions are typically carried out in solvents like dichloromethane or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents and reagents is optimized to ensure safety, cost-effectiveness, and environmental compliance .

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-3-bromo-4-fluoroaniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted anilines .

Scientific Research Applications

2-(Benzyloxy)-3-bromo-4-fluoroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-3-bromo-4-fluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, while the bromine and fluorine atoms can influence its reactivity and stability. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzyloxy)-3-chloro-4-fluoroaniline
  • 2-(Benzyloxy)-3-iodo-4-fluoroaniline
  • 2-(Benzyloxy)-3-bromo-4-chloroaniline

Uniqueness

2-(Benzyloxy)-3-bromo-4-fluoroaniline is unique due to the specific combination of substituents on the benzene ring. The presence of both bromine and fluorine atoms, along with the benzyloxy group, imparts distinct chemical and physical properties that can be exploited in various applications. This combination can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C13H11BrFNO

Molecular Weight

296.13 g/mol

IUPAC Name

3-bromo-4-fluoro-2-phenylmethoxyaniline

InChI

InChI=1S/C13H11BrFNO/c14-12-10(15)6-7-11(16)13(12)17-8-9-4-2-1-3-5-9/h1-7H,8,16H2

InChI Key

AOPHBESUQRZPFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2Br)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.